molecular formula C10H18N4 B5400703 5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone

Cat. No.: B5400703
M. Wt: 194.28 g/mol
InChI Key: DLKJELWLPBKHMT-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone is a derivative of diazaadamantane, a nitrogen-containing analog of adamantane. This compound is known for its unique structural properties, which include a tricyclic framework with nitrogen atoms at the bridging positions. The presence of nitrogen atoms significantly alters the chemical and physical properties of the compound, making it an interesting subject for various scientific studies .

Preparation Methods

The synthesis of 5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone typically involves the reaction of 5,7-Dimethyl-1,3-diazaadamantan-6-one with hydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Comparison with Similar Compounds

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone is unique due to its specific structural features and the presence of nitrogen atoms at the bridging positions. Similar compounds include:

These compounds share the diazaadamantane core structure but differ in their functional groups and specific applications.

Properties

IUPAC Name

(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-3-13-5-10(2,8(9)12-11)6-14(4-9)7-13/h3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJELWLPBKHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=NN)(CN(C2)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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